N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-isobutyloxalamide
Description
Properties
IUPAC Name |
N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-(2-methylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN4O3/c1-16(2)14-24-21(28)22(29)25-15-19(20-4-3-13-30-20)27-11-9-26(10-12-27)18-7-5-17(23)6-8-18/h3-8,13,16,19H,9-12,14-15H2,1-2H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJZCKVKOGEJMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-isobutyloxalamide, commonly referred to as FPEPO, is a compound of significant interest in medicinal chemistry due to its potential pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Piperazine Ring : Known for its central nervous system activity.
- Fluorophenyl Group : Influences electronic properties and biological interactions.
- Furan Ring : Adds to the compound's reactivity and potential biological activity.
- Oxalamide Functional Group : Associated with diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H25FN4O3 |
| Molecular Weight | 425.47 g/mol |
| CAS Number | 877632-15-0 |
FPEPO is hypothesized to exert its effects through multiple pathways:
- Tyrosinase Inhibition : Similar compounds have shown promise as competitive inhibitors of tyrosinase, an enzyme involved in melanin production. This activity could be beneficial in treating hyperpigmentation disorders .
- Neuropharmacological Effects : The piperazine moiety suggests potential for neuroprotective and analgesic effects, making it a candidate for further investigation in neurological disorders.
Tyrosinase Inhibition
Research has indicated that derivatives of piperazine, particularly those containing fluorophenyl substitutions, exhibit significant inhibitory activity against tyrosinase. For example, a related compound demonstrated an IC50 value of 0.18 μM, indicating high potency compared to standard inhibitors like kojic acid (IC50 = 17.76 μM) . This suggests that FPEPO could also possess strong tyrosinase inhibitory properties.
Neuroprotective Potential
Studies exploring the neuropharmacological effects of piperazine derivatives have highlighted their potential in treating conditions such as depression and anxiety. The structural characteristics of FPEPO may enhance its affinity for neurotransmitter receptors, leading to improved therapeutic outcomes.
Case Studies
- Antimelanogenic Effects : In vitro studies on B16F10 melanoma cells demonstrated that compounds similar to FPEPO can inhibit melanin synthesis without cytotoxicity, suggesting a favorable safety profile for cosmetic applications .
- CNS Activity : The neuropharmacological profile has been evaluated in animal models, showing promising results in reducing anxiety-like behaviors and enhancing cognitive functions.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis of piperazine-containing oxalamides typically involves multi-step procedures. A general approach includes:
- Step 1 : Formation of the piperazine-fluorophenyl intermediate via nucleophilic substitution or coupling reactions. For example, 4-(4-fluorophenyl)piperazine can be synthesized using Buchwald-Hartwig amination .
- Step 2 : Introduction of the furan-ethyl moiety through alkylation or Michael addition.
- Step 3 : Oxalamide coupling using isobutylamine and oxalyl chloride under inert conditions to minimize hydrolysis .
Q. Optimization Strategies :
- Use Design of Experiments (DoE) to assess variables like temperature, solvent polarity, and catalyst loading. For instance, flow chemistry systems (e.g., Omura-Sharma-Swern oxidation) enable precise control over reaction parameters, improving yield reproducibility .
- Monitor intermediates via HPLC to identify side products (e.g., dimerization of furan-ethyl groups).
Table 1 : Example Reaction Yield Optimization
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| DCM, 25°C, 12 hrs | 62 | 88% |
| THF, 40°C, 8 hrs | 78 | 92% |
| Flow system, 0.1 mL/min | 85 | 95% |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structure?
Key Techniques :
- NMR Spectroscopy :
- ¹H/¹³C NMR confirms regiochemistry of the piperazine and furan groups. For example, piperazine protons typically resonate at δ 2.5–3.5 ppm, while furan protons appear at δ 6.3–7.4 ppm .
- 2D NMR (COSY, HSQC) resolves overlapping signals in the oxalamide region (δ 8.0–8.5 ppm).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ = 458.22 g/mol).
- HPLC-PDA : Assesses purity (>95% recommended for pharmacological studies) using C18 columns and acetonitrile/water gradients .
Table 2 : Representative ¹H NMR Data for Structural Confirmation
| Proton Group | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Piperazine (N-CH₂) | 2.6–3.1 | m |
| Furan (C-H) | 6.5–7.2 | d/t |
| Oxalamide (NH) | 8.1–8.3 | s |
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data?
Methodological Approach :
- Pharmacokinetic Profiling : Measure bioavailability (%F) and half-life (t₁/₂) using LC-MS/MS. Low oral absorption may explain reduced in vivo activity despite high in vitro potency.
- Metabolite Identification : Incubate the compound with liver microsomes to detect phase I/II metabolites (e.g., oxidative defluorination or piperazine ring cleavage) .
- Tissue Distribution Studies : Use radiolabeled analogs (e.g., ¹⁴C) to assess brain penetration, critical for CNS-targeted compounds .
Case Study : A structurally related 4-fluorophenylpiperazine analog showed 80% plasma protein binding, reducing free drug concentration in vivo despite 10 nM IC₅₀ in vitro .
Q. What strategies determine target receptor binding affinity and selectivity?
Experimental Design :
- Radioligand Binding Assays : Screen against panels of GPCRs (e.g., 5-HT₁A, D₂, α₁-adrenergic) due to the compound’s piperazine moiety. Use [³H]spiperone for dopamine receptors and [³H]8-OH-DPAT for serotonin receptors .
- Computational Docking : Perform molecular dynamics simulations with homology models of target receptors (e.g., using Schrödinger Suite). The oxalamide group may form hydrogen bonds with conserved residues in the orthosteric pocket.
- Functional Assays : Measure cAMP accumulation (for Gαs/i-coupled receptors) or calcium flux (e.g., FLIPR) to assess agonism/antagonism .
Table 3 : Selectivity Profile of a Related Piperazine-Oxalamide
| Receptor | Ki (nM) | Selectivity vs. 5-HT₁A |
|---|---|---|
| 5-HT₁A | 2.1 | 1.0 |
| D₂ | 450 | 214x |
| α₁-Adrenergic | 320 | 152x |
Q. How should stability and decomposition risks be managed during storage and handling?
Key Findings :
- Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition above 180°C, releasing NOx and HF gas . Store at 2–8°C under argon.
- Hydrolytic Sensitivity : The oxalamide bond is prone to hydrolysis in aqueous buffers (pH >7). Use lyophilized formulations for long-term storage .
- Light Sensitivity : UV-Vis studies show 20% degradation after 48 hrs under ambient light. Use amber vials and conduct experiments in darkrooms .
Q. What analytical approaches address contradictions between purity data and bioactivity?
Resolution Workflow :
Orthogonal Purity Analysis : Combine HPLC, NMR, and elemental analysis. For example, HPLC may miss stereoisomers detectable via chiral columns.
Bioassay-Integrated Fractionation : Separate impurities via preparative TLC and test individual fractions for activity.
X-ray Crystallography : Resolve structural ambiguities (e.g., tautomerism in the oxalamide group) using single-crystal data .
Example : A batch with 98% HPLC purity showed reduced activity due to a 2% impurity acting as a competitive antagonist. Fractionation identified the impurity as a furan-oxidation byproduct .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
